An In-depth Technical Guide to Quinoline-4-carbonitrile: Properties, Structure, and Biological Significance
An In-depth Technical Guide to Quinoline-4-carbonitrile: Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and potential biological significance of quinoline-4-carbonitrile. The information is curated for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this heterocyclic compound.
Core Properties of Quinoline-4-carbonitrile
Quinoline-4-carbonitrile, a derivative of the quinoline scaffold, is a solid, crystalline compound at room temperature. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and computational modeling.
| Property | Value |
| Molecular Formula | C₁₀H₆N₂ |
| Molecular Weight | 154.17 g/mol [1][2][3][4] |
| Appearance | White to off-white microcrystalline solid[2] |
| Melting Point | 103-104 °C[2] |
| Boiling Point | 243.2 °C at 760 mmHg[2] |
| Density | 1.21 g/cm³[2] |
| LogP | 2.106[2] |
| Hydrogen Bond Donors | 0[2] |
| Hydrogen Bond Acceptors | 2[2] |
| Topological Polar Surface Area (TPSA) | 36.7 Ų |
| CAS Number | 2973-27-5[1][2][3][4] |
Molecular and Crystal Structure
The molecular structure of quinoline-4-carbonitrile consists of a fused benzene and pyridine ring, with a nitrile group substituted at the 4-position of the quinoline ring system.
Crystal Structure
Spectroscopic Properties
The spectroscopic signature of quinoline-4-carbonitrile is crucial for its identification and characterization. Below is a summary of expected spectroscopic data based on its structure and data from closely related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of quinoline-4-carbonitrile is expected to show distinct signals for the six aromatic protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 8.8 - 9.0 | d |
| H3 | 7.6 - 7.8 | d |
| H5 | 8.0 - 8.2 | d |
| H6 | 7.5 - 7.7 | t |
| H7 | 7.7 - 7.9 | t |
| H8 | 8.1 - 8.3 | d |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their electronic environment.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 | 150 - 152 |
| C3 | 122 - 124 |
| C4 | 135 - 137 |
| C4a | 128 - 130 |
| C5 | 129 - 131 |
| C6 | 127 - 129 |
| C7 | 130 - 132 |
| C8 | 129 - 131 |
| C8a | 148 - 150 |
| CN | 117 - 119 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of quinoline-4-carbonitrile is characterized by the absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic)[5] |
| 2230-2210 | C≡N stretching (nitrile) |
| 1600-1450 | C=C and C=N stretching (ring) |
| 900-675 | C-H bending (out-of-plane) |
UV-Vis Spectroscopy
The UV-Vis spectrum of quinoline-4-carbonitrile in a suitable solvent like ethanol is expected to show absorption bands corresponding to π-π* transitions within the aromatic system.
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~225-235 | ~30,000 - 40,000 | π-π |
| ~270-280 | ~5,000 - 8,000 | π-π |
| ~305-315 | ~3,000 - 5,000 | n-π* |
Note: These are estimated values based on data for similar quinoline derivatives.
Experimental Protocols
Synthesis of Quinoline-4-carbonitrile
A common method for the synthesis of quinoline-4-carbonitrile involves the dehydration of the corresponding aldoxime, which can be prepared from 4-quinolinecarboxaldehyde.
Step 1: Synthesis of 4-Quinolinecarboxaldehyde Oxime
-
Materials: 4-Quinolinecarboxaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.
-
Procedure:
-
Dissolve 4-quinolinecarboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water to the flask.
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Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-quinolinecarboxaldehyde oxime.
-
Step 2: Dehydration to Quinoline-4-carbonitrile
-
Materials: 4-Quinolinecarboxaldehyde oxime, acetic anhydride.
-
Procedure:
-
Add 4-quinolinecarboxaldehyde oxime to a round-bottom flask containing acetic anhydride (excess).
-
Heat the mixture at reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure quinoline-4-carbonitrile.
-
Characterization Methods
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions, using a suitable solvent system (e.g., ethyl acetate/hexane mixture).
-
Melting Point: Determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile group.
-
UV-Vis Spectroscopy: To determine the absorption maxima of the compound.
Biological Significance and Potential Signaling Pathways
The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. While specific studies on quinoline-4-carbonitrile are limited, its structural similarity to other biologically active quinolines suggests its potential to interact with similar biological targets and signaling pathways.
Potential as an Anticancer Agent
Many quinoline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression.
-
EGFR and HER2 Inhibition: The 4-anilinoquinoline-3-carbonitrile scaffold is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[6] Given the structural similarity, quinoline-4-carbonitrile could serve as a precursor or a fragment for the design of novel EGFR/HER2 inhibitors.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[7][8][9][10][11] Several quinoline-based compounds have been developed as inhibitors of this pathway. The nitrogen atom in the quinoline ring can participate in hydrogen bonding interactions within the ATP-binding pocket of these kinases.
Potential as an Antimalarial Agent
The quinoline core is central to several antimalarial drugs, such as chloroquine and mefloquine. The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole.[12][13][14][15] More recently, derivatives of quinoline-4-carboxamide have been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, presenting a novel antimalarial mechanism.[16][17] The structural relationship of quinoline-4-carbonitrile to these active compounds suggests it could be a valuable starting point for the development of new antimalarial agents.
Conclusion
Quinoline-4-carbonitrile is a versatile heterocyclic compound with a well-defined chemical structure and properties. While direct biological studies on this specific molecule are not extensive, its structural features strongly suggest potential for development in the fields of oncology and infectious diseases. The information and protocols provided in this guide serve as a valuable resource for researchers looking to explore the synthesis, characterization, and therapeutic applications of quinoline-4-carbonitrile and its derivatives. Further investigation into its specific biological targets and mechanisms of action is warranted to fully unlock its potential in drug discovery.
References
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- 2. lookchem.com [lookchem.com]
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- 4. QUINOLINE-4-CARBONITRILE | CAS 2973-27-5 [matrix-fine-chemicals.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimalarial activity of novel 4-aminoquinolines active against drug resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
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